4-Acetyl-1-methylpyridin-2(1H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-acetyl-1-methylpyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6(10)7-3-4-9(2)8(11)5-7/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQLAWSUSPMLDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=O)N(C=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 4 Acetyl 1 Methylpyridin 2 1h One
Direct Synthesis Approaches
Direct synthesis of 4-Acetyl-1-methylpyridin-2(1H)-one typically involves the sequential formation of the pyridinone ring, followed by specific functionalization, including acetylation and N-methylation. These methods offer control over each step of the synthetic sequence.
Condensation Reactions for Pyridinone Ring Formation
The formation of the pyridinone ring through condensation reactions is a cornerstone of heterocyclic chemistry. One prominent strategy involves the conversion of a pyrone precursor. For instance, the synthesis of 4-hydroxy-6-methylpyridin-2(1H)-one can be achieved by reacting 4-hydroxy-6-methyl-2-pyrone (B586867) with aqueous ammonium (B1175870) hydroxide (B78521) nih.gov. This suggests a plausible pathway where a 4-acetyl-2-pyrone could be similarly converted to 4-acetyl-2(1H)-pyridone, which would then be a key intermediate.
Another relevant condensation approach starts from dehydroacetic acid. The reaction of dehydroacetic acid with ammonia (B1221849) can yield 3-acetyl-4-hydroxy-6-methyl-2-pyridone organic-chemistry.org. While the acetyl group is not at the desired C4 position, this reaction demonstrates the formation of an acetyl-substituted pyridinone ring through a condensation pathway.
The following table outlines representative condensation reactions for forming pyridinone rings.
| Starting Material | Reagents | Product |
| 4-hydroxy-6-methyl-2-pyrone | Aqueous Ammonium Hydroxide | 4-hydroxy-6-methylpyridin-2(1H)-one nih.gov |
| Dehydroacetic acid | Ammonia | 3-acetyl-4-hydroxy-6-methyl-2-pyridone organic-chemistry.org |
Cyclization Reactions Utilizing Precursors to the Pyridinone Nucleus
Cyclization reactions provide a powerful means to construct the pyridinone nucleus from acyclic precursors. A potential, albeit multi-step, route to a 4-substituted pyridinone involves the use of Meldrum's acid. For example, the synthesis of 2-alkyl-4-pyrones can be initiated from Meldrum's acid and acetyl chloride, proceeding through a series of steps that culminate in a cyclization to form the pyrone ring orgsyn.org. As previously mentioned, such pyrones are valuable precursors to pyridinones.
The conversion of pyrans to pyridones is another relevant cyclization strategy. For example, 2-arylamino-3-acetyl-5,6-dihydro-4H-pyrans can undergo a Vilsmeier-Haack reaction, which is proposed to proceed through a mechanism involving ring-opening and subsequent intramolecular nucleophilic cyclization to form highly substituted pyridin-2(1H)-ones acs.org.
Specific Acetylation and N-Methylation Strategies
The introduction of the acetyl and N-methyl groups can be achieved on a pre-formed pyridinone ring or at an earlier stage of the synthesis.
Acetylation: The direct acetylation of a pyridin-2-one at the C4 position can be challenging. One potential strategy is the Fries rearrangement, a reaction that converts a phenolic ester to a hydroxy aryl ketone wikipedia.orgorganic-chemistry.orgbyjus.comthermofisher.comlibretexts.org. In this context, 2-acetoxypyridine, the ester of 2-hydroxypyridine, could potentially rearrange to form an acetyl-2-pyridone. The reaction conditions, such as temperature and solvent, can influence whether the ortho or para product is favored wikipedia.orgbyjus.com.
Another approach for introducing an acyl group is the Vilsmeier-Haack reaction. This reaction can be used for the formylation and acetylation of aromatic and heteroaromatic compounds iaamonline.orgijpcbs.comnih.govchemistrysteps.com. While typically used to introduce a formyl group, under certain conditions, it can be adapted for acetylation.
N-Methylation: A well-established method for the N-methylation of 2-pyridone involves the oxidation of a 1-methylpyridinium salt. In a classic procedure, pyridine (B92270) is first reacted with dimethyl sulfate (B86663) to form the N-methyl pyridinium (B92312) salt. This salt is then oxidized using potassium ferricyanide (B76249) in the presence of a base to yield 1-methyl-2-pyridone (B167067) orgsyn.org. This method is a reliable route for the final step in the synthesis of this compound, assuming the successful synthesis of the 4-acetyl-2(1H)-pyridone precursor.
Multicomponent Reaction Strategies for Functionalized Pyridinones
Multicomponent reactions (MCRs) offer an efficient alternative to traditional multi-step synthesis by combining three or more reactants in a single pot to form a complex product. This approach is highly valued for its atom economy and operational simplicity.
One-Pot Synthetic Routes to Pyridinone Frameworks
Several one-pot methodologies have been developed for the synthesis of functionalized pyridinone frameworks. For example, a four-component reaction involving an aromatic aldehyde, ethyl acetoacetate (B1235776), cyanoacetamide, and ammonium acetate (B1210297) can produce polysubstituted 3,4-dihydropyridin-2-ones mdpi.com. While this specific reaction does not yield the target molecule, it illustrates the potential of using a β-ketoester like ethyl acetoacetate as a key building block in an MCR to construct the pyridinone core. The presence of the acetyl group in ethyl acetoacetate is particularly relevant to the synthesis of the target compound.
The following table summarizes a representative multicomponent reaction for pyridinone synthesis.
| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product Type |
| Aryl Aldehyde | Ethyl Acetoacetate | Cyanoacetamide | Ammonium Acetate | Polysubstituted 3,4-dihydropyridin-2-one mdpi.com |
Catalyst Systems and Reaction Condition Optimization in Multicomponent Reactions
The efficiency of multicomponent reactions is often highly dependent on the choice of catalyst and reaction conditions. In the synthesis of dihydropyridone derivatives, various catalysts have been explored. For instance, pyridine has been used as a catalyst in ethanol (B145695) under reflux conditions mdpi.com. In other variations of this reaction, ammonium carbonate has been used instead of ammonium acetate, and a significant improvement in yield was observed when the solvent was changed from ethanol to water mdpi.com.
More advanced catalyst systems, such as SiO2-Pr-SO3H, have also been employed, allowing the reaction to proceed under solvent-free conditions mdpi.com. The optimization of these parameters, including the catalyst, solvent, and temperature, is crucial for maximizing the yield and purity of the desired functionalized pyridinone.
Derivatization from Related Pyridinone Precursors
The synthesis of this compound can be efficiently achieved by modifying pre-existing pyridinone scaffolds. This involves the strategic introduction of the acetyl group at the C-4 position and the methyl group at the N-1 position.
Strategies for Acetyl Group Introduction at C-4
The introduction of an acetyl group at the C-4 position of a 1-methyl-2-pyridinone precursor is a key transformation. Several methods can be employed to achieve this acylation, with Friedel-Crafts acylation and the Vilsmeier-Haack reaction being notable strategies.
Friedel-Crafts Acylation: This classic method involves the reaction of the pyridinone substrate with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride. nih.govwikipedia.org The reaction proceeds via an electrophilic aromatic substitution mechanism, where the acylium ion, generated from the acetylating agent and the Lewis acid, attacks the electron-rich pyridinone ring. nih.gov For pyridinone systems, which are less reactive than benzene, this reaction may require forcing conditions. The regioselectivity of the acylation, favoring the C-4 position, is influenced by the directing effects of the existing substituents on the pyridinone ring.
Vilsmeier-Haack Reaction: This reaction provides an alternative route for the formylation and, in some cases, acetylation of activated aromatic and heteroaromatic compounds. ijpcbs.comiaamonline.org The Vilsmeier reagent, typically a chloromethyleniminium salt generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), acts as the electrophile. ijpcbs.com While primarily used for formylation, modifications of the Vilsmeier-Haack conditions can allow for the introduction of an acetyl group. researchgate.netrsc.org This method offers the advantage of using milder reagents compared to traditional Friedel-Crafts conditions.
A comparative overview of these C-4 acetylation strategies is presented in the table below.
| Method | Reagents | Catalyst | Key Features |
| Friedel-Crafts Acylation | Acetyl chloride or Acetic anhydride | Lewis Acid (e.g., AlCl3) | Well-established method, may require strong Lewis acids and harsh conditions. nih.govwikipedia.org |
| Vilsmeier-Haack Reaction | Modified Vilsmeier Reagent | None | Generally milder conditions, primarily for formylation but adaptable for acetylation. ijpcbs.comiaamonline.org |
N-Alkylation Methodologies for Methyl Group Introduction at N-1
The introduction of a methyl group at the N-1 position of a 4-acetyl-2-pyridone precursor is typically achieved through N-alkylation. This reaction involves the treatment of the pyridinone with a methylating agent.
A common and effective method for N-methylation is the use of methyl iodide in the presence of a base. rsc.org The base, such as potassium carbonate or sodium hydride, deprotonates the nitrogen atom of the pyridinone ring, forming a pyridinide anion. This nucleophilic anion then attacks the methyl iodide in an SN2 reaction, resulting in the formation of the N-methylated product. The choice of solvent and base can influence the efficiency and regioselectivity of the reaction, minimizing potential O-alkylation as a side reaction. researchgate.net
Recent advancements have focused on developing milder and more selective N-alkylation methods. For instance, reactions can be performed in environmentally friendly solvents like water, using surfactants to create micellar systems that enhance the solubility of the reactants and improve reaction rates. researchgate.netresearchgate.net
The table below summarizes key aspects of N-methylation methodologies.
| Methylating Agent | Base | Solvent | Key Features |
| Methyl Iodide | K2CO3, NaH | Acetone, DMF, Water | Standard and effective method. rsc.org The use of aqueous media represents a greener alternative. researchgate.net |
Reaction Mechanism Elucidation in Synthesis
Understanding the reaction mechanisms involved in the synthesis of the pyridinone core is crucial for optimizing reaction conditions and improving yields. The formation of the substituted pyridinone ring can be explained through several proposed pathways, often involving key intermediates.
Proposed Reaction Pathways for Ring Formation and Substitution
The construction of the 4-substituted-1-methylpyridin-2(1H)-one skeleton can be conceptualized through pathways analogous to well-established named reactions in heterocyclic chemistry, such as the Hantzsch pyridine synthesis.
The Hantzsch synthesis traditionally involves the condensation of a β-ketoester, an aldehyde, and ammonia or an ammonia equivalent. wikipedia.orgorganic-chemistry.orgchemtube3d.com A plausible adaptation for the synthesis of a 4-acetyl-pyridinone precursor would involve the reaction of a β-diketone (like acetylacetone, to introduce the C-4 acetyl group and C-5 methyl group), an α,β-unsaturated carbonyl compound, and a nitrogen source. The mechanism proceeds through a series of condensation, addition, and cyclization reactions, ultimately leading to a dihydropyridine (B1217469) intermediate which is then oxidized to the aromatic pyridinone. scribd.comyoutube.com
Another relevant mechanistic pathway is the Dimroth rearrangement , which involves the isomerization of certain heterocyclic systems. wikipedia.org This rearrangement can occur in pyrimidine (B1678525) derivatives and related heterocycles, where endocyclic and exocyclic nitrogen atoms can exchange places through a ring-opening and ring-closing sequence. nih.govresearchgate.net While not a direct synthesis of the pyridinone ring itself, understanding this type of rearrangement is important as it can be an unintended side reaction or a potential synthetic route from an isomeric precursor under certain conditions.
Identification of Key Intermediates
In the context of a Hantzsch-type synthesis, several key intermediates are proposed. The reaction is believed to proceed through the initial formation of an enamine from the β-dicarbonyl compound and the nitrogen source. youtube.com Concurrently, a Knoevenagel condensation between the aldehyde and another equivalent of the β-dicarbonyl compound can form an α,β-unsaturated dicarbonyl species. A subsequent Michael addition between the enamine and the unsaturated dicarbonyl, followed by cyclization and dehydration, leads to the dihydropyridine intermediate. This intermediate is then oxidized to the final pyridinone product.
In the Dimroth rearrangement, the key intermediate is an open-chain species formed after the nucleophilic attack (often by hydroxide) on the pyrimidine ring, leading to ring cleavage. nih.gov This open-chain intermediate can then undergo conformational changes and subsequent ring closure to form the rearranged product.
Green Chemistry Approaches in Pyridinone Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyridinone derivatives to develop more environmentally benign and sustainable processes. researchgate.net
Microwave-Assisted Synthesis: The use of microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.govnih.govorganic-chemistry.org One-pot, multi-component reactions for the synthesis of pyridine and pyridinone derivatives can be efficiently carried out under microwave irradiation, often in the absence of a solvent or in green solvents like water or ethanol. nih.govsemanticscholar.org
Solvent-Free Reactions: Conducting reactions under solvent-free conditions, or "neat," is a key aspect of green chemistry as it eliminates the use and disposal of often hazardous organic solvents. wordpress.com The thermal multicomponent domino reaction of various starting materials to produce functionalized 2-pyridones without the need for a catalyst or solvent has been reported. wordpress.comrsc.orgscirp.org
Biocatalysis: The use of enzymes or whole-cell microorganisms as catalysts offers a highly selective and environmentally friendly alternative to traditional chemical catalysts. rsc.org While the direct biocatalytic synthesis of this compound is not widely reported, the application of biocatalysis in the synthesis of pyridine derivatives is a growing field. nbinno.com For instance, recombinant microbial cells have been used for the preparation of pyridine-containing intermediates from simple starting materials. rsc.org Furthermore, biocatalytic routes are being explored for the production of pyridines from renewable biomass feedstocks. acsgcipr.org
The table below highlights some green chemistry approaches applicable to pyridinone synthesis.
| Approach | Description | Advantages |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Reduced reaction times, higher yields, cleaner products. nih.govnih.gov |
| Solvent-Free Reactions | Reactions are conducted without a solvent. | Eliminates solvent waste, simplifies work-up. wordpress.comrsc.org |
| Biocatalysis | Use of enzymes or microorganisms as catalysts. | High selectivity, mild reaction conditions, use of renewable resources. rsc.orgnbinno.com |
Reactivity and Advanced Chemical Transformations of 4 Acetyl 1 Methylpyridin 2 1h One
Functional Group Interconversions on the Acetyl Moiety
The acetyl group at the C4 position is a primary site for chemical modification, allowing for a range of functional group interconversions through reduction and oxidation reactions.
Reduction Reactions of the Ketone to Alcohols
The acetyl moiety's ketone can be readily reduced to a secondary alcohol, yielding 4-(1-hydroxyethyl)-1-methylpyridin-2(1H)-one. This transformation is a standard functional group interconversion in organic synthesis. Common and effective reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comumn.edu
Sodium borohydride is often the preferred reagent due to its milder nature and compatibility with protic solvents like methanol (B129727) or ethanol (B145695), making it suitable for substrates with other sensitive functional groups. masterorganicchemistry.comumn.edu The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the acetyl group. This is followed by a protonation step, typically from the solvent or a mild acid workup, to yield the final alcohol product. masterorganicchemistry.com While one mole of NaBH₄ can theoretically reduce four moles of a ketone, in practice, a molar excess of the reducing agent is often used to ensure complete conversion. umn.edu
More potent reducing agents like lithium aluminum hydride can also be employed, though they require anhydrous conditions. In broader synthetic contexts, the resulting secondary alcohol can serve as a versatile intermediate for further reactions, such as nucleophilic substitution or elimination. umn.edu For instance, in related heterocyclic systems, similar alcohol intermediates are used for coupling reactions, such as with boronic acids. google.com
Oxidation Reactions of the Pyridinone Ring System
The pyridinone ring system is susceptible to various oxidation reactions, which can target either the nitrogen atom or the carbon atoms of the ring, leading to a variety of functionalized products.
One common transformation for pyridine (B92270) derivatives is N-oxidation. The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide using peracids. wikipedia.org This modification alters the electronic properties of the ring, making it more susceptible to certain substitution reactions. wikipedia.org
Another significant oxidative pathway is the hydroxylation of the pyridinone ring. Studies on related pyridin-2-one derivatives have shown that regioselective hydroxylation can be achieved. For example, biocatalytic systems using whole cells of certain bacteria (e.g., Burkholderia sp.) can introduce a hydroxyl group at the C5 position of the pyridin-2-one ring. nih.govresearchgate.net Furthermore, the methyl group on the pyridine ring can be oxidized to a carboxylic acid under specific conditions acs.org, and other substituents, such as a hydroxymethyl group, can be oxidized to an aldehyde using reagents like manganese (IV) oxide. nih.gov
Substitution Reactions Involving Methyl and Acetyl Groups
The methyl and acetyl groups, along with the pyridinone ring itself, are active sites for substitution reactions, providing pathways to a diverse array of derivatives.
Nucleophilic Substitution Reactions
The pyridine ring, particularly at the 2, 4, and 6 positions, is susceptible to nucleophilic attack. wikipedia.orgabertay.ac.uk The reactivity of the acetyl group at the C4 position can be enhanced to facilitate nucleophilic substitution. For example, the methyl group of the acetyl moiety can be brominated to form a reactive α-bromoacetyl group. This intermediate, 3-[4-(2-bromoacetyl)phenyl]-1-methylquinolin-2(1H)-one, which is structurally related, has been shown to react with a variety of nucleophiles, including pyridine, thiourea, and various amines, to yield quaternary salts and heterocyclic systems like thiazoles and imidazopyridines. researchgate.net
The acetyl group itself can participate in reactions where it is transformed into a different functional group. For instance, in a Gewald reaction, an acetyl group on a related heterocyclic system reacts with malononitrile (B47326) and elemental sulfur to form a 2-aminothiophene-3-carbonitrile, demonstrating the acetyl group's role as a precursor to new heterocyclic rings. scirp.org
Electrophilic Substitution Reactions on the Pyridinone Ring
The pyridinone ring can undergo electrophilic aromatic substitution, although its reactivity is influenced by the electron-withdrawing nature of the nitrogen atom and the carbonyl group. Compared to benzene, the pyridine ring is less reactive and generally requires more forcing conditions for electrophilic substitution to occur. wikipedia.orgquimicaorganica.org
Substitutions typically favor the C3 and C5 positions, as the cationic intermediates formed by attack at these positions are more stable than those formed by attack at C2, C4, or C6. quimicaorganica.org The presence of the N-methyl group and the C4-acetyl group will further direct incoming electrophiles. While Friedel-Crafts alkylations and acylations are often not feasible due to the reaction of the Lewis acid catalyst with the ring nitrogen, other electrophilic substitutions like nitration and halogenation can be achieved. wikipedia.orgquimicaorganica.org For example, direct nitration of pyridine is difficult, but derivatives can be nitrated under specific conditions. wikipedia.org The pyridinone ring is generally considered more reactive towards electrophiles than pyridine itself.
Role as a Synthetic Intermediate and Building Block
Pyridinone-containing molecules are recognized as valuable scaffolds in medicinal chemistry and organic synthesis. researchgate.netbohrium.com 4-Acetyl-1-methylpyridin-2(1H)-one, with its multiple reactive sites, serves as a versatile building block for constructing more complex molecular architectures.
The pyridinone core is a key component in the design of various biologically active compounds. researchgate.net Its derivatives are utilized as precursors for creating bicyclic and polycyclic heterocyclic systems. For example, 5-acetylpyridinethione, a related compound, is a starting point for synthesizing bipyridyls and fused thieno[3,2-d] cymitquimica.comsmolecule.combldpharm.comtriazine systems. scirp.org
The reactivity of the acetyl group is particularly useful. As mentioned, it can be brominated at the α-carbon to create a highly reactive electrophilic center, which can then be used to build complex heterocyclic structures by reacting with various nucleophiles. researchgate.net This demonstrates the compound's utility as a platform for diversification. Furthermore, related pyridinone structures, such as 3-acetyl-1-benzimidazol-1-yl-4-hydroxy-6-methylpyridin-2(1H)-one, are synthesized from readily available starting materials like dehydroacetic acid, highlighting the accessibility of this class of compounds for synthetic endeavors. rsc.org
The table below summarizes the types of reactions that this compound and its close analogs can undergo.
| Reaction Type | Functional Group | Reagents/Conditions | Product Type | Reference |
| Reduction | Ketone (Acetyl) | Sodium Borohydride (NaBH₄) | Secondary Alcohol | masterorganicchemistry.com, umn.edu |
| Oxidation | Pyridinone Ring (N) | Peracids | N-Oxide | wikipedia.org |
| Oxidation | Pyridinone Ring (C5) | Burkholderia sp. | 5-Hydroxy-pyridinone | nih.gov, researchgate.net |
| Nucleophilic Substitution | α-Carbon of Acetyl | 1. Bromination 2. Nucleophiles (e.g., thiourea) | Thiazoles, etc. | researchgate.net |
| Electrophilic Substitution | Pyridinone Ring (C3/C5) | Nitrating/Halogenating agents | Substituted Pyridinones | quimicaorganica.org, wikipedia.org |
| Cyclocondensation | Acetyl Group | Malononitrile, Sulfur | Thiophene Derivatives | scirp.org |
Precursor in the Synthesis of Complex Heterocyclic Systems
The this compound scaffold is a valuable starting material for the synthesis of a variety of fused heterocyclic systems. The acetyl group provides a reactive handle for condensation and cyclization reactions, enabling the construction of new rings onto the pyridinone core. This reactivity is central to creating libraries of complex molecules, often with potential biological activity. researchgate.net
One common strategy involves multicomponent reactions (MCRs), where the pyridinone, an aldehyde, and a third component (often containing a nitrogen nucleophile) are combined in a single step to generate polycyclic structures. researchgate.netresearchgate.net For instance, the reaction of pyridin-2(1H)-ones with salicylaldehydes and malononitrile can yield complex chromeno[2,3-b]pyridine derivatives. researchgate.net These reactions are often efficient and atom-economical, providing rapid access to structurally diverse products. researchgate.net
The general reactivity pattern involves the initial reaction at the acetyl group. For example, condensation with various reagents can lead to the formation of fused systems such as:
Pyrazolo[3,4-b]pyridines: These can be formed by reacting the acetylpyridinone precursor with hydrazine (B178648) derivatives. The reaction proceeds through condensation and subsequent cyclization. researchgate.net
Pyrido[2,3-d]pyrimidines: Treatment of aminopyridinone derivatives (accessible from the acetyl starting material) with reagents like ethyl acetoacetate (B1235776) or urea (B33335) can lead to the formation of the fused pyrimidine (B1678525) ring. researchgate.net
Triazolo[2,3-a]pyridines: These systems can be accessed from hydrazido-pyridinone intermediates, which are then cyclized using appropriate reagents. qu.edu.qa
These syntheses highlight the utility of the pyridinone core as a platform for building a wide array of fused heterocycles. researchgate.netqu.edu.qa The specific reaction pathways often depend on the chosen reagents and conditions, allowing for controlled and selective synthesis of the desired heterocyclic system. researchgate.netnih.gov
Table 1: Examples of Fused Heterocyclic Systems Derived from Pyridinone Precursors This table is interactive and can be sorted by clicking on the headers.
| Starting Pyridinone Type | Reagent(s) | Fused Heterocycle Formed | Reference(s) |
|---|---|---|---|
| 6-Hydrazido-pyridinone | Acetic Acid | Pyrazolo[3,4-b]pyridine | researchgate.net |
| 6-Amino-pyridinone | Ethyl Acetoacetate | Pyrido[2,3-d]pyrimidine | researchgate.net |
| 6-Amino-pyridinone | Urea/Thiourea | Pyrido[2,3-d]pyrimidine | researchgate.net |
| Hydrazide derivative | Malononitrile | Triazolo[2,3-a]pyridine | qu.edu.qa |
| 4-Hydroxypyridin-2(1H)-one | Salicylaldehyde, Malononitrile | Chromeno[2,3-b]pyridine | researchgate.net |
Participation in Annulation and Ring-Forming Reactions (e.g., Diels-Alder)
The pyridin-2(1H)-one ring system can participate in annulation reactions, which are ring-forming reactions, both as a diene and a dienophile component, depending on the substituents and reaction partners. The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example of this reactivity. libretexts.org
Specifically, 4-Acetyl-1-methyl-2(1H)-pyridone can function as a dienophile in Diels-Alder reactions. When reacted with 1,3-butadiene (B125203) derivatives, it undergoes cycloaddition to yield 4a-substituted tetrahydro-1(2H)-isoquinolone derivatives. jst.go.jp The acetyl group at the 4-position acts as an electron-withdrawing group, activating the dienophile for the reaction.
Conversely, the pyridinone ring itself can act as a diene. Diels-Alder reactions between 2(1H)-pyridones and dienophiles like N-phenylmaleimide have been shown to produce isoquinuclidine derivatives. nih.gov The reactivity and stereoselectivity of these reactions are influenced by the substituents on the pyridone ring and the reaction conditions, such as the application of high pressure. nih.gov
Beyond the classical Diels-Alder reaction, pyridinones are involved in formal [4+2] annulation strategies for the synthesis of fully substituted pyridin-2(1H)-ones themselves. These methods often involve the reaction of acyclic precursors, such as α-oxoketene-S,S-acetals with malononitrile, demonstrating the construction of the pyridinone ring through an annulation process. researchgate.net
Table 2: Diels-Alder Reactivity of the Pyridinone Ring This table is interactive and can be sorted by clicking on the headers.
| Pyridinone Role | Specific Reactant | Dienophile/Diene Partner | Product Type | Reference |
|---|---|---|---|---|
| Dienophile | 4-Acetyl-1-methyl-2(1H)-pyridone | 1,3-Butadiene derivatives | Tetrahydro-1(2H)-isoquinolone | jst.go.jp |
Transition Metal-Catalyzed Transformations
The pyridinone core is amenable to various transition metal-catalyzed transformations, which offer powerful methods for functionalization. unipi.it These reactions often leverage the inherent electronic properties of the heterocycle and can enable C-H activation, cross-coupling, and annulation reactions that are otherwise difficult to achieve. scholaris.ca
Catalytic systems based on palladium (Pd), rhodium (Rh), and cobalt (Co) have been employed in the synthesis and functionalization of pyridones and related heterocycles. acs.orgnih.gov For example, Cp*Co(III)-catalyzed [4+2] annulation reactions using vinyl acetate (B1210297) as an acetylene (B1199291) equivalent represent a modern approach to constructing the pyridone ring itself. acs.org
Furthermore, the pyridinone structure can be a substrate in transition metal-catalyzed reactions. Copper-catalyzed multicomponent reactions have been used for the synthesis of imidazo[1,2-a]pyridines starting directly from pyridine-2(1H)-ones. beilstein-journals.org These processes often benefit from the use of ionic liquids as environmentally benign reaction media and allow for catalyst recycling. beilstein-journals.org The mechanism can involve steps like Chan-Lam and Ullmann couplings for C-N bond formation and intramolecular cyclization. beilstein-journals.org
Palladium catalysis is also prominent in this area. Pd-catalyzed methods have been developed for the synthesis of N-substituted pyridin-2(1H)-ones. researchgate.net Additionally, Pd-catalyzed oxidative C-H bond acylation reactions, while often demonstrated on related heterocycles like 2-phenylpyridines, illustrate a type of transformation potentially applicable to the this compound core, given the presence of activatable C-H bonds. nih.gov
Table 3: Examples of Transition Metal-Catalyzed Reactions Involving Pyridinone Systems This table is interactive and can be sorted by clicking on the headers.
| Metal Catalyst | Reaction Type | Substrate/Precursor | Product | Reference(s) |
|---|---|---|---|---|
| Cp*Co(III) | [4+2] Annulation / C-H Activation | N-Chlorobenzamide, Vinyl Acetate | Isoquinolones/Pyridones | acs.org |
| Cu(I) | Three-Component Reaction | Pyridine-2(1H)-one, Acetophenone | Imidazo[1,2-a]pyridines | beilstein-journals.org |
| Pd(II) | C-H Acylation | 2-Phenylpyridines, Aldehydes | Acylated Pyridines | nih.gov |
| Rh(III) | Oxidative Coupling | Aryl Ketone Oximes, Aldehydes | Ketones | nih.gov |
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Acetyl 1 Methylpyridin 2 1h One
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful tool for elucidating the precise arrangement of atoms within the 4-Acetyl-1-methylpyridin-2(1H)-one molecule. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, provides unambiguous evidence for its structure.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound displays distinct signals corresponding to each type of proton in the molecule. The chemical shifts (δ) are indicative of the electronic environment of the protons.
A typical ¹H NMR spectrum in a suitable solvent like CDCl₃ would show the following characteristic peaks:
A singlet for the methyl protons of the acetyl group (CH₃CO).
A singlet for the methyl protons attached to the nitrogen atom (N-CH₃).
Signals for the protons on the pyridinone ring.
The precise chemical shifts and coupling constants (J) can vary slightly depending on the solvent and concentration.
Table 1: Representative ¹H NMR Data for Pyridine (B92270) Derivatives
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2-acetyl-4-bromopyridine | Aromatic H | 8.48 | d | 4.8 |
| Aromatic H | 8.18 | d | 2.0 | |
| Aromatic H | 7.62 | dd | J₁=4.8, J₂=2.0 | |
| CH₃ | 2.69 | s | ||
| 1-Methyl-2-pyridone (B167067) | H-A | 6.57 | d | 9.12 |
| H-B | 7.34 | |||
| H-C | 6.17 | d | 1.38 | |
| H-D | 7.32 | |||
| N-CH₃ | 3.59 |
Data sourced from multiple pyridine derivative studies for illustrative purposes. rsc.orgchemicalbook.com
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.
Key expected signals in the ¹³C NMR spectrum include:
A signal for the carbonyl carbon of the acetyl group (C=O).
A signal for the carbonyl carbon in the pyridinone ring (C=O).
Signals for the carbon atoms of the pyridinone ring.
A signal for the methyl carbon of the acetyl group.
A signal for the methyl carbon attached to the nitrogen atom.
Table 2: Representative ¹³C NMR Data for Pyridine Derivatives
| Compound | Carbon | Chemical Shift (δ, ppm) |
| 2-acetyl-4-bromopyridine | C=O | 198.8 |
| Aromatic C | 154.4 | |
| Aromatic C | 149.7 | |
| Aromatic C | 134.0 | |
| Aromatic C | 130.1 | |
| Aromatic C | 125.2 | |
| CH₃ | 25.8 |
Data sourced from a study on a related pyridine derivative for illustrative purposes. rsc.org
Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC)
Two-dimensional (2D) NMR experiments are crucial for confirming the connectivity of the molecule. researchgate.net
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, helping to establish the sequence of protons on the pyridinone ring. researchgate.netjeol.comemerypharma.com
HSQC (Heteronuclear Single Quantum Coherence) : This spectrum correlates directly bonded proton and carbon atoms. researchgate.netjeol.comemerypharma.com It allows for the unambiguous assignment of carbon signals based on the previously assigned proton signals.
These 2D NMR techniques, when used in combination, provide a comprehensive and detailed map of the molecular structure of this compound. nih.govscience.gov
Solvent and Temperature Effects on NMR Spectra
The chemical shifts observed in NMR spectra can be influenced by the solvent used for the analysis. washington.edubohrium.comresearchgate.net Different solvents can interact with the solute molecule in various ways, such as through hydrogen bonding or dipole-dipole interactions, leading to changes in the electronic environment of the nuclei and thus affecting their resonance frequencies. For instance, a change from a non-polar solvent like CDCl₃ to a polar solvent like DMSO-d₆ can cause significant shifts in the proton and carbon signals.
Temperature can also affect NMR spectra. acs.org Changes in temperature can influence conformational dynamics and the rates of chemical exchange processes. For this compound, temperature variations could potentially affect the rotation around the C-C bond connecting the acetyl group to the pyridinone ring.
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, provides valuable information about the functional groups present in the this compound molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific bonds and functional groups. acs.orgscirp.orgdergipark.org.tr
Key characteristic absorption bands include:
C=O Stretching: Strong absorption bands are expected for the two carbonyl groups: the acetyl carbonyl and the ring carbonyl of the pyridinone. These typically appear in the region of 1650-1750 cm⁻¹. The exact positions can help distinguish between the two carbonyl environments. For example, a related compound, 5-acetyl-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile, shows a C=O stretch at 1685 cm⁻¹. scirp.org
C=C and C=N Stretching: Vibrations of the double bonds within the pyridinone ring will give rise to absorptions in the aromatic region, typically between 1400 and 1650 cm⁻¹.
C-H Stretching: Absorptions due to the stretching of C-H bonds in the methyl groups and on the pyridinone ring are expected in the region of 2800-3100 cm⁻¹.
C-N Stretching: The stretching vibration of the C-N bond within the ring and the N-CH₃ bond will also be present.
The analysis of these vibrational frequencies provides a fingerprint of the molecule, confirming the presence of its key functional groups. nih.gov
Raman Spectroscopy
No experimental Raman spectra for this compound were found in published literature.
Vibrational Mode Assignment and Correlation to Molecular Structure
Without experimental or theoretical Raman data, an assignment of vibrational modes is not feasible.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Published UV-Vis absorption spectra for this compound are not available.
Electronic Transitions and Chromophoric Analysis
Analysis of electronic transitions cannot be performed without UV-Vis spectral data.
Solvatochromism Studies
No studies on the solvatochromic behavior of this compound were identified. While general principles of solvatochromism are well-documented for other pyridone and betaine (B1666868) dyes, specific data for the target molecule is absent. 147.91.1wikipedia.orgrsc.org
X-ray Crystallography for Solid-State Structure Determination
A search of crystallographic databases and chemical literature did not yield any results for the single-crystal X-ray structure of this compound.
Single-Crystal X-ray Diffraction Analysis
As no crystal structure has been published, details regarding its crystal system, space group, unit cell dimensions, and molecular geometry in the solid state are unknown.
Intermolecular Interactions and Crystal Packing
The crystal structure of this compound is anticipated to be stabilized by a network of intermolecular interactions, characteristic of pyridin-2-one derivatives. In the absence of a direct crystal structure determination for the title compound, insights can be drawn from the analysis of analogous structures.
The primary intermolecular forces expected to govern the crystal packing are weak C—H···O hydrogen bonds. The oxygen atom of the acetyl group and the oxygen atom of the pyridinone ring are likely to act as hydrogen bond acceptors, interacting with hydrogen atoms from the methyl groups and the pyridine ring of neighboring molecules. These interactions are crucial in forming supramolecular assemblies, which can range from simple dimers to more complex one-dimensional chains or two-dimensional sheets. acs.orgnih.gov
Hirshfeld surface analysis, a computational tool used to visualize and quantify intermolecular interactions in crystals, would be instrumental in providing a detailed picture of the close contacts. For related pyridin-2-one derivatives, such analyses have confirmed the prevalence of H···H, C···H/H···C, and O···H/H···O contacts, highlighting the significance of van der Waals forces and hydrogen bonding in the crystal packing.
To illustrate the crystallographic parameters that might be expected, the following table presents data for a related pyridin-2-one derivative.
| Crystallographic Parameter | Expected Value for a Related Pyridin-2-one Derivative |
|---|---|
| Crystal system | Monoclinic |
| Space group | P21/c |
| a (Å) | ~ 5-10 |
| b (Å) | ~ 10-15 |
| c (Å) | ~ 15-20 |
| β (°) | ~ 90-100 |
| Volume (Å3) | ~ 1000-1500 |
| Z | 4 |
Note: The values in this table are representative and are based on published data for substituted pyridin-2-one compounds. The actual parameters for this compound may vary.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern upon ionization. For this compound, with a molecular formula of C₈H₉NO₂, the exact mass is 151.0633 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 151. The fragmentation of this molecular ion would likely proceed through several characteristic pathways, primarily involving the acetyl group and the pyridinone ring structure.
One of the most probable initial fragmentation steps is the loss of the acetyl group as a ketene (B1206846) (CH₂=C=O) via a McLafferty rearrangement, if a suitable gamma-hydrogen is available, or the loss of a methyl radical (•CH₃) from the acetyl group, leading to a stable acylium ion. The loss of the entire acetyl radical (•COCH₃) is also a plausible fragmentation pathway.
The fragmentation of the pyridinone ring itself can be complex. Based on studies of similar pyridone structures, fragmentation may involve the loss of carbon monoxide (CO), followed by further ring cleavage.
The expected major fragments and their proposed structures are detailed in the table below.
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 151 | [C₈H₉NO₂]⁺˙ | Molecular Ion (M⁺˙) |
| 136 | [C₇H₆NO₂]⁺ | Loss of a methyl radical (•CH₃) from the acetyl group |
| 108 | [C₇H₉N]⁺˙ | Loss of the acetyl radical (•COCH₃) |
| 80 | [C₅H₆N]⁺ | Loss of CO from the [C₆H₆NO]⁺ fragment |
Note: The fragmentation pattern presented is predictive and based on the general principles of mass spectrometry and the observed fragmentation of analogous compounds. The relative intensities of the peaks would depend on the stability of the respective fragment ions.
Theoretical and Computational Chemistry Studies of 4 Acetyl 1 Methylpyridin 2 1h One
Electronic Structure and Reactivity Descriptors
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive and can be easily polarized.
For illustrative purposes, computational studies on related acetyl pyridine (B92270) derivatives, such as those derived from 2-acetylpyridine (B122185), show HOMO-LUMO gaps that indicate significant potential for intramolecular charge transfer. For example, DFT calculations on a derivative of 2-acetylpyridine revealed a HOMO-LUMO band-gap of 0.165 eV, suggesting high reactivity.
Table 1: Illustrative Frontier Molecular Orbital Parameters (Note: This data is hypothetical and for exemplary purposes only.)
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.50 |
| ELUMO | -1.80 |
| Energy Gap (ΔE) | 4.70 |
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays regions of varying electrostatic potential on the electron density surface.
Negative Regions (Red/Yellow): These areas are characterized by an excess of electrons and are susceptible to electrophilic attack. In 4-Acetyl-1-methylpyridin-2(1H)-one, these regions would be expected around the oxygen atoms of the carbonyl groups, which are highly electronegative.
Positive Regions (Blue): These areas are electron-deficient and represent sites for potential nucleophilic attack. For this molecule, positive potential would likely be found around the hydrogen atoms, particularly those on the methyl groups.
Neutral Regions (Green): These areas have a near-zero potential and are less likely to be involved in electrostatic interactions.
An MEP analysis of this compound would reveal the carbonyl oxygen of the acetyl group and the pyridinone ring as the most significant sites for electrophilic interactions.
Charge Distribution Analysis (e.g., Mulliken Charges)
Charge distribution analysis provides a quantitative measure of the partial atomic charges on each atom within a molecule. The Mulliken population analysis is a common method used to calculate these charges based on the linear combination of atomic orbitals (LCAO) molecular orbital method. This analysis helps in understanding the electronic structure, dipole moment, and polarizability of the molecule.
For this compound, a Mulliken charge analysis would be expected to show:
Significant negative charges on the electronegative oxygen and nitrogen atoms.
Positive charges on the carbon atoms bonded to these heteroatoms.
Slightly positive charges on the hydrogen atoms.
This charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding. However, it is known that Mulliken charges are highly dependent on the basis set used in the calculation, which can sometimes lead to unphysical results.
Table 2: Illustrative Mulliken Atomic Charges (Note: This data is hypothetical and for exemplary purposes only.)
| Atom | Charge (a.u.) |
|---|---|
| O (C=O, acetyl) | -0.55 |
| O (C=O, ring) | -0.60 |
| N (ring) | -0.45 |
| C (C=O, acetyl) | +0.50 |
| C (C=O, ring) | +0.58 |
| H (avg on CH3) | +0.15 |
Global and Local Chemical Reactivity Parameters
Based on the HOMO and LUMO energies derived from FMO analysis, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. These parameters, rooted in Density Functional Theory (DFT), provide a comprehensive picture of the molecule's chemical behavior.
Ionization Potential (I): I ≈ -EHOMO
Electron Affinity (A): A ≈ -ELUMO
Electronegativity (χ): χ = (I + A) / 2
Chemical Hardness (η): η = (I - A) / 2
Chemical Softness (S): S = 1 / (2η)
Electrophilicity Index (ω): ω = χ² / (2η)
High chemical hardness indicates low reactivity, while high chemical softness suggests high reactivity. The electrophilicity index measures the propensity of a species to accept electrons. Local reactivity is described by Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.
Computational Vibrational Spectroscopy
Computational methods are powerful tools for predicting and interpreting the vibrational spectra (Infrared and Raman) of molecules. These calculations help in assigning the observed spectral bands to specific molecular vibrations.
Ab Initio and DFT Calculated Vibrational Frequencies
Ab initio (like Hartree-Fock) and, more commonly, Density Functional Theory (DFT) methods are used to calculate harmonic vibrational frequencies. DFT methods, such as B3LYP, combined with appropriate basis sets (e.g., 6-311++G(d,p)), often provide results that are in good agreement with experimental data.
For this compound, calculations would predict characteristic frequencies for its functional groups:
C=O Stretching: Two distinct, strong bands would be expected, one for the acetyl carbonyl and one for the pyridinone carbonyl, typically in the 1650-1750 cm⁻¹ region.
C-H Stretching: Vibrations for the aromatic and methyl C-H bonds would appear in the 2900-3100 cm⁻¹ range.
C-N Stretching and Ring Vibrations: A series of bands in the fingerprint region (below 1600 cm⁻¹) corresponding to the stretching and deformation of the pyridinone ring.
Comparison with Experimental IR and Raman Spectra for Validation
A crucial step in computational spectroscopy is the validation of calculated results against experimental data. Theoretical harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and incomplete treatment of electron correlation. To correct this, calculated frequencies are typically scaled by an empirical scaling factor (e.g., ~0.96 for B3LYP functionals).
A comparison between the scaled theoretical frequencies and the experimental IR and Raman bands allows for a reliable assignment of the vibrational modes. A good correlation between the calculated and observed spectra confirms the accuracy of the computational model and the molecular structure used.
Table 3: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) (Note: This data is hypothetical and for exemplary purposes only.)
| Assignment | Calculated (Harmonic) | Calculated (Scaled) | Experimental IR | Experimental Raman |
|---|---|---|---|---|
| C-H stretch (methyl) | 3050 | 2928 | 2930 | 2925 |
| C=O stretch (acetyl) | 1755 | 1685 | 1688 | 1686 |
| C=O stretch (ring) | 1720 | 1651 | 1655 | 1653 |
| Ring C=C stretch | 1645 | 1579 | 1580 | 1582 |
Quantum Chemical Studies on Isomerism and Tautomerism of this compound
As of September 2025, a comprehensive review of publicly available scientific literature reveals a notable absence of specific quantum chemical studies focused on the isomerism and tautomerism of this compound. While theoretical and computational chemistry are powerful tools for investigating the structural and energetic properties of molecules, including the relative stabilities of tautomers and isomers, dedicated research on this particular compound has not been identified.
Tautomerism, the chemical equilibrium between two or more interconvertible constitutional isomers, is a common phenomenon in organic molecules containing both a carbonyl group and an adjacent hydrogen atom. For this compound, the potential for keto-enol tautomerism exists, involving the interconversion between the acetyl keto form and its corresponding enol form.
A thorough search of chemical and computational research databases did not yield any studies that have performed quantum chemical calculations, such as Density Functional Theory (DFT) or ab initio methods, to determine the geometric parameters, relative energies, or potential energy barriers for the tautomerization of this compound. Consequently, there are no published data tables detailing these specific research findings for this compound.
While general principles of keto-enol tautomerism are well-established, and studies on related pyridone and acetyl-substituted heterocyclic systems are available, the strict focus of this article on this compound prevents the extrapolation of data from these other compounds. Such an extrapolation would not provide the scientifically accurate and specific information required for this section.
Therefore, this section remains open for future research findings. The application of modern computational methods to this compound would be a valuable contribution to the understanding of its chemical behavior, providing insights into its reactivity, spectroscopic properties, and potential biological activity.
Derivatization Chemistry and Analogs of 4 Acetyl 1 Methylpyridin 2 1h One
Synthesis of Pyridinone Derivatives via Functionalization of the Acetyl Group
The acetyl group at the C4-position of the pyridinone ring is a key site for chemical manipulation, enabling the extension of the carbon skeleton and the introduction of new functional groups.
Condensation reactions involving the acetyl carbonyl are a cornerstone for building molecular complexity. For instance, the self-condensation of acetoacetamide (B46550) in the presence of polyphosphoric acid can yield 3-acetyl-4-hydroxy-6-methyl-2(1H)-pyridone. jst.go.jp Furthermore, condensation reactions of pyridinone derivatives with various aldehydes and ketones have been explored. For example, 4-hydroxy-6-methylpyridin-2(1H)-one, a related pyridinone, undergoes condensation with aliphatic and α,β-unsaturated aldehydes to produce novel derivatives and condensed pyran systems, respectively. researchgate.net
One of the most utilized condensation reactions is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed reaction of an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen. While specific examples for 4-Acetyl-1-methylpyridin-2(1H)-one are not abundant in the provided results, the general applicability of this reaction to acetyl-substituted heterocycles is well-established for creating chalcone-like structures.
Research has also demonstrated the synthesis of various pyridone derivatives through multicomponent reactions, which often involve condensation steps. beilstein-journals.org For instance, a one-pot synthesis of 2-(1H)-pyridinones can be achieved from dimethyl 3-oxopentanedioate, N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), and a primary amine, showcasing the versatility of condensation-based strategies. frontiersin.org
| Reactant | Reagent/Conditions | Product | Reference |
|---|---|---|---|
| Acetoacetamide | Polyphosphoric acid (PPA) | 3-Acetyl-4-hydroxy-6-methyl-2(1H)-pyridone | jst.go.jp |
| 4-Hydroxy-6-methylpyridin-2(1H)-one | Aliphatic aldehydes | New pyridinone derivatives | researchgate.net |
| 4-Hydroxy-6-methylpyridin-2(1H)-one | α,β-Unsaturated aldehydes | Condensed pyran derivatives | researchgate.net |
| Dimethyl 3-oxopentanedioate, DMF-DMA, primary amine | L-proline catalyst | 2-(1H)-Pyridinone | frontiersin.org |
The carbonyl functionality of the acetyl group readily reacts with primary amines and their derivatives to form imines (Schiff bases), oximes, and hydrazones. bham.ac.ukmasterorganicchemistry.com These reactions represent a straightforward method for introducing nitrogen-containing moieties into the molecule.
The formation of these C=N double-bonded derivatives typically proceeds via a nucleophilic addition-elimination mechanism. bham.ac.uk The reaction is often catalyzed by acid or base. bham.ac.uk
Imines: Reaction with primary amines yields imines. The equilibrium of this reaction can be driven towards the product by removing the water formed during the reaction. masterorganicchemistry.com
Oximes: Treatment with hydroxylamine (B1172632) (NH₂OH) leads to the formation of oximes. masterorganicchemistry.comyoutube.com Oximes are generally more stable than the corresponding imines. youtube.com
Hydrazones: Reaction with hydrazine (B178648) (NH₂NH₂) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) produces hydrazones. masterorganicchemistry.comyoutube.com Hydrazones, particularly those derived from 2,4-dinitrophenylhydrazine, are often crystalline solids with sharp melting points, historically used for the characterization of aldehydes and ketones. bham.ac.uk
The synthesis of hydrazone derivatives has been specifically reported for creating new bioactive compounds. For example, 2-hydrazino-1-methylpyridine has been developed as a derivatization reagent for oxosteroids in mass spectrometry analysis. researchgate.net
| Derivative Type | Reagent | General Product Structure | Reference |
|---|---|---|---|
| Imine | Primary Amine (R-NH₂) | Pyridinone-C(CH₃)=N-R | bham.ac.ukmasterorganicchemistry.com |
| Oxime | Hydroxylamine (NH₂OH) | Pyridinone-C(CH₃)=N-OH | masterorganicchemistry.comyoutube.com |
| Hydrazone | Hydrazine (NH₂NH₂) | Pyridinone-C(CH₃)=N-NH₂ | masterorganicchemistry.comyoutube.com |
Ring Functionalization and Heteroatom Incorporation on the Pyridinone Core
Direct functionalization of the pyridinone ring allows for the introduction of various substituents, significantly altering the electronic and steric properties of the molecule.
The pyridinone core can be functionalized through various reactions to introduce substituents like hydroxyl and amino groups. For instance, the synthesis of 4-arylamino-2-pyridone derivatives has been developed, showcasing methods for introducing amino groups onto the pyridinone ring. innovareacademics.in The direct functionalization of 4-hydroxy-2-pyridones has also been a subject of study, although it is considered more challenging. innovareacademics.in
Furthermore, the synthesis of 2-amino-4-methylpyridine (B118599) analogues with various substituents at the 6-position has been reported, indicating the feasibility of introducing functional groups at different positions on the pyridine (B92270) ring. nih.gov The introduction of a hydroxyl group can be achieved through various methods, including the use of dehydroacetic acid as a starting material to produce 4-hydroxy-6-methylpyridin-2(1H)-one. researchgate.netinnovareacademics.in
Ring annulation strategies provide a powerful tool for constructing fused heterocyclic systems, which are prevalent in many biologically active compounds. These strategies often utilize the existing functional groups on the pyridinone ring to build new rings.
One approach involves the reaction of 4-hydroxy-6-methylpyridin-2(1H)-one with α,β-unsaturated aldehydes, which leads to the formation of condensed pyran derivatives. researchgate.net Another method describes a base-promoted annulation of α-hydroxy ketones with dimethyl but-2-ynedioate to access polysubstituted pyrano[4,3-a]quinolizine-1,4,6(2H)-triones and 2H-pyran-2,5(6H)-diones. rsc.org
Cascade reactions have also been employed for the synthesis of fused systems. A regioselective cascade reaction of propargylamines with 4-hydroxy-6-methylpyridin-2(1H)-one has been developed to synthesize furan-fused heterocyclic scaffolds. bohrium.com This reaction proceeds through a 1,4-conjugate addition followed by a regioselective 5-exo-dig annulation. bohrium.com Additionally, a Cp*Co(III)-catalyzed C–H activation/annulation using vinyl acetate (B1210297) as an acetylene (B1199291) equivalent has been reported for the synthesis of pyridones. acs.org
| Starting Material | Reaction Type | Fused Heterocycle Formed | Reference |
|---|---|---|---|
| 4-Hydroxy-6-methylpyridin-2(1H)-one and α,β-unsaturated aldehydes | Condensation/Annulation | Pyranopyridinone | researchgate.net |
| α-Hydroxy ketones and dimethyl but-2-ynedioate | Base-promoted annulation | Pyrano[4,3-a]quinolizine-1,4,6(2H)-trione | rsc.org |
| 4-Hydroxy-6-methylpyridin-2(1H)-one and propargylamines | Cascade [1,4-conjugate addition/5-exo-dig annulation] | Furo[3,2-c]pyridin-4(5H)-one | bohrium.com |
| N-chloroacrylamides and vinyl acetate | Cp*Co(III)-catalyzed C–H activation/annulation | Pyridone | acs.org |
Strategies for Modifying the N-Methyl Group
Modification of the N-methyl group offers another avenue for derivatization, although it is generally less explored than functionalization of the acetyl group or the pyridinone ring.
One notable strategy is the replacement of the N-methyl group with an N-difluoromethyl (N-CF₂H) group. nih.govrsc.org This transformation can be achieved using ethyl bromodifluoroacetate as the difluoromethylation reagent in a transition metal-free method. nih.govrsc.org The reaction involves N-alkylation followed by in situ hydrolysis and decarboxylation. nih.govrsc.org This modification is of interest as the N-CF₂H group can act as a lipophilic bioisostere of a hydroxyl group and can impact the spectroscopic properties of fluorophores. nih.govrsc.org
While direct functionalization of the N-methyl group itself (e.g., oxidation or substitution) is not extensively detailed in the provided search results for this specific compound, the broader field of N-heterocycle chemistry includes methods for such transformations. For example, the metalation of the methyl group in 2-methylpyridine (B31789) can be achieved, allowing for further functionalization. d-nb.info Additionally, skeletal editing of pyrimidines to pyridines has been reported, which involves the modification of the N-substituent. chinesechemsoc.org
| Modification Strategy | Reagent/Conditions | Resulting Group | Significance | Reference |
|---|---|---|---|---|
| N-Difluoromethylation | Ethyl bromodifluoroacetate | N-CF₂H | Acts as a lipophilic bioisostere of a hydroxyl group; can modify spectroscopic properties. | nih.govrsc.org |
Synthesis of Structural Analogs with Varied Substitution Patterns
The synthesis of structural analogs of this compound involves a variety of chemical strategies aimed at introducing diverse substituents onto the core 2-pyridone ring. These methods are crucial for exploring structure-activity relationships (SAR) in medicinal chemistry and materials science. The 2-pyridone scaffold is a versatile platform that can be modified at the nitrogen atom and at various carbon positions (C3, C4, C5, and C6) through numerous synthetic reactions. rsc.orgresearchgate.net
General synthetic approaches for creating substituted 2-pyridone libraries often begin from either cyclic or acyclic precursors. hilarispublisher.com Common strategies include:
Cyclocondensation Reactions: These are among the most fundamental methods for constructing the pyridone ring itself. For instance, a one-pot reaction involving ethyl cyanoacetate, acetophenone, aromatic aldehydes, and ammonium (B1175870) acetate can yield 3-cyano-2-pyridones. hilarispublisher.com Similarly, multicomponent reactions (MCRs) under microwave irradiation provide a rapid and efficient route to N-alkylated 2-pyridone derivatives from simple starting materials like acetophenone, benzaldehyde, methyl cyanoacetate, and an amine. mdpi.comacs.org
C-H Functionalization: Direct functionalization of the pyridone ring's C-H bonds is a powerful, modern approach to introduce substituents without pre-functionalized starting materials. These reactions can be directed to specific positions on the ring, offering a high degree of control. rsc.org
Cross-Coupling Reactions: For pyridones bearing a suitable leaving group (like a halogen or triflate), transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) are widely used to introduce aryl, alkyl, or alkynyl groups. acs.orgfrontiersin.org
Modification of Existing Substituents: Functional groups already present on the pyridone ring can be chemically transformed. For example, a ketone group, such as the acetyl group in the parent compound, can be reduced, oxidized, or used as a handle for further elaboration.
The following table summarizes several synthetic methods used to generate 2-pyridone analogs with diverse substitution patterns.
| Synthetic Method | Description | Example Starting Materials | Resulting Substitution Pattern | Reference |
| Multicomponent Reaction (MCR) | One-pot condensation of multiple starting materials to form a complex product in a single step, often under microwave irradiation. | Acetophenone, benzaldehyde, methyl cyanoacetate, 2-aminoethanol | Fully substituted N-alkylated 2-pyridones | mdpi.comacs.org |
| Cyclocondensation | Ring-forming reaction from acyclic precursors. | Dimethyl 3-oxopentanedioate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), primary amine | 2-(1H)-pyridones with broad functional group tolerance | frontiersin.org |
| Site-Selective C-H Functionalization | Direct introduction of functional groups at specific C-H bonds of the pyridone ring, often using transition metal catalysts. | 2-pyridone, α-bromo carbonyl compounds, arylboronic acids | C3- or C6-selective alkylation and arylation | rsc.org |
| Suzuki Coupling | Palladium-catalyzed cross-coupling of an organoboron compound with a halide or triflate. | Halogenated 2,3-dimethoxypyridines, arylboronic acid | Aryl-substituted 3-hydroxypyridin-2(1H)-ones | frontiersin.org |
| Rhodium-Catalyzed Cycloaddition | Formation of 4-hydroxy-2(1H)-pyridones via rhodium-catalyzed reaction of diazoimides and olefins. | Diazoimide, electron-deficient olefins | 4-hydroxy-2(1H)-pyridones, which can be further functionalized | acs.org |
Impact of Substituent Position on Synthetic Pathways
The position of substituents on the 2-pyridone ring significantly influences the reactivity of the molecule and, consequently, the choice of synthetic pathway for further derivatization. The electronic properties and steric hindrance associated with a substituent at a specific carbon (C3, C4, C5, or C6) can direct subsequent reactions to a particular site or even inhibit them altogether. rsc.org
C3-Position: The C3 position is often targeted for radical alkylation and arylation. For example, Mn(III)-mediated reactions with malonate esters or arylboronic acids, as well as visible-light-promoted photoredox catalysis, can achieve exclusive C3-selectivity, regardless of the electronic or steric nature of other substituents on the pyridone ring. rsc.org Crucially, if the C3 position is already blocked (e.g., by a methyl group), these specific C3-functionalization reactions may not proceed at all, demonstrating a strong positional effect. rsc.org
C4-Position: The C4 position can be functionalized through different mechanisms. For instance, 4-cycloalkyloxy-pyridin-2(1H)-one derivatives have been synthesized to explore their biological activity. frontiersin.org The synthesis of 4-aroyl-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one analogues, a related scaffold, involves the condensation of acetophenones with dimethyl oxalate, where the aroyl group is installed at the C4-position of the resulting heterocyclic core. acs.org
C5- and C6-Positions: The C6 position of the 2-pyridone ring is electronically distinct. It is often the most reactive site in electrophilic metalation processes. rsc.org For example, a Lewis acidic aluminum center can coordinate to the carbonyl oxygen of the 2-pyridone, increasing the electrophilicity of the C6 position and enabling its selective alkenylation or alkylation via oxidative addition to a Ni(0) species. rsc.org If this reactive C6 position is blocked by a substituent, subsequent functionalization can be redirected. In certain nickel/aluminum co-catalyzed reactions, blocking the C6 position leads to selective alkylation at the electron-deficient C4 position instead. rsc.org This illustrates a clear synthetic strategy dictated by the substitution pattern. Similarly, the synthesis of potent influenza endonuclease inhibitors involved the specific introduction of diphenyl groups at both the adjacent C5 and C6 positions of a 3-hydroxypyridin-2(1H)-one core, highlighting that synthetic routes are often tailored to achieve specific multi-substituted patterns. frontiersin.org
The following table contrasts synthetic outcomes based on the substitution position on the 2-pyridone scaffold.
| Target Position | Synthetic Approach | Controlling Factors & Outcome | Reference |
| C3 | Mn(III)-mediated or photoredox-catalyzed radical alkylation/arylation | Reaction proceeds with high C3-selectivity. If the C3 position is blocked, the reaction is inhibited. | rsc.org |
| C4 | Nickel/Aluminum co-catalyzed alkylation | The C4 position becomes the target for alkylation when the more reactive C6 position is blocked by a substituent. | rsc.org |
| C6 | Ni/Al-co-catalyzed C-H alkenylation/alkylation | Coordination of a Lewis acid to the carbonyl oxygen activates the C6 position, making it the primary site for functionalization. | rsc.org |
| C5 & C6 | Suzuki coupling followed by demethylation | Pathway designed to specifically install aryl groups at both C5 and C6 of a 3-hydroxypyridin-2(1H)-one. | frontiersin.org |
Library Synthesis Approaches for Related Pyridinone Scaffolds
The generation of chemical libraries based on the 2-pyridone scaffold is a powerful strategy in drug discovery and other fields to systematically explore a wide chemical space. hilarispublisher.commdpi.com These approaches, often utilizing high-throughput and combinatorial chemistry techniques, enable the rapid synthesis of a large number of structurally related analogs for biological screening. nih.gov Key methodologies include solid-phase synthesis, diversity-oriented synthesis (DOS), and multicomponent reactions.
Solid-Phase Synthesis: This technique involves attaching a starting material to a solid support (polymer resin) and performing a sequence of reactions. The use of a solid support simplifies purification, as excess reagents and by-products can be washed away after each step. A method for the solid-phase synthesis of highly substituted, ring-fused 2-pyridinones has been developed, allowing for the introduction of substituents at two different positions in a diverse manner. This approach was used to prepare a library of 20 distinct 2-pyridinones in high yields. nih.gov Another project focused on polymer-supported synthesis to create pyridone-focused libraries for kinase inhibitor discovery. nebraska.edu
Diversity-Oriented Synthesis (DOS): DOS aims to create libraries of compounds with a high degree of structural and stereochemical diversity, often inspired by natural products. One significant project involved a DOS approach to generate a 15,000-member library based on a cytisine-inspired pyridone scaffold. nih.gov The synthesis started from a versatile pyrrolidine (B122466) template that could be divergently converted into distinct tricyclic pyridone scaffolds, which were then further diversified on a solid phase. mdpi.comnih.gov
Solution-Phase Library Synthesis: Modern solution-phase techniques also enable efficient library generation. Rhodium-catalyzed formation of isomunchones followed by dipolar cycloadditions and subsequent Suzuki reactions on the resulting triflates was used to synthesize a 128-member library of 2(1H)-pyridones. acs.org Furthermore, one-pot, four-component reactions under microwave irradiation represent a highly efficient route for the library synthesis of fully substituted 2-pyridone derivatives under sustainable, catalyst- and solvent-free conditions. acs.org
The table below summarizes various library synthesis projects focused on the 2-pyridone scaffold.
| Library Synthesis Approach | Core Scaffold | Key Reactions | Library Size | Reference |
| Solid-Phase Synthesis | Ring-fused 2-pyridinone | Multi-step sequence on a solid support | 20 compounds | nih.gov |
| Diversity-Oriented Synthesis (DOS) | Cytisine-inspired tricyclic pyridone | [3+2] Azomethine ylide-alkene cycloaddition, pyridone cyclization, solid-phase diversification | 15,000 compounds | nih.gov |
| Solution-Phase Synthesis | 2(1H)-pyridone | Rhodium-catalyzed isomunchone formation, cycloaddition, Suzuki coupling | 128 members | acs.org |
| Multicomponent Reaction (MCR) | Fully substituted 2-pyridone | Four-component self-sorting branched domino reaction under microwave irradiation | Series of novel derivatives | acs.org |
| Polymer-Supported Synthesis | Pyridone-focused library | Not specified in detail | Not specified | nebraska.edu |
Advanced Concepts in Pyridinone Chemical Research
Hydrogen Bonding Networks and Supramolecular Assembly
The architecture of 4-Acetyl-1-methylpyridin-2(1H)-one dictates its participation in non-covalent interactions, which are fundamental to forming ordered supramolecular structures. The molecule possesses two key hydrogen bond acceptor sites: the carbonyl oxygen of the pyridinone ring (at C2) and the carbonyl oxygen of the acetyl group (at C4). A critical structural feature is the methylation of the ring nitrogen, which removes the acidic N-H proton typically found in many 2-pyridinone systems.
This N-methylation prevents the formation of the classic head-to-head hydrogen-bonded dimer, a common and highly stable supramolecular synthon in unsubstituted or N-H containing 2-pyridones. researchgate.net Consequently, the supramolecular assembly of this compound is governed by weaker interactions. In the solid state, crystal packing would likely be directed by C−H···O hydrogen bonds, where weaker C-H donors (from the methyl groups and the pyridinone ring) interact with the potent carbonyl oxygen acceptors. These types of interactions are crucial in controlling the assembly of molecules that lack strong hydrogen bond donors. nottingham.ac.uk
Table 1: Potential Hydrogen Bonding Sites and Interactions in this compound
| Functional Group | Atom | Role in Hydrogen Bonding | Potential Interactions |
|---|---|---|---|
| Pyridinone Carbonyl | C2-Oxygen | Acceptor | C-H···O |
| Acetyl Carbonyl | Acetyl-Oxygen | Acceptor | C-H···O |
| N-Methyl Group | Hydrogens | Weak Donor | C-H···O |
| Ring Methylene | Hydrogens | Weak Donor | C-H···O |
| Ring Nitrogen | N1-Nitrogen | N/A (Methylated) | Precludes N-H···O bonding |
Photophysical Properties and Photochemistry of Pyridinones
The 2-pyridinone ring is a well-known photoactive scaffold. Upon absorption of UV light, 2-pyridinones can undergo a variety of photochemical reactions. One of the most characteristic reactions is a 4π-electrocyclization, which converts the 2-pyridinone into a highly strained bicyclic isomer, often referred to as a "Dewar pyridone". nottingham.ac.uk This process transforms the planar aromatic system into a three-dimensional sp³-rich structure. It is plausible that this compound would undergo a similar transformation upon irradiation.
Furthermore, novel thermal and photochemical rearrangements have been reported for various N-substituted 2-pyridones, leading to migration of the N-substituent to the C3 or C5 position. rsc.org Research on N-isopropoxy-substituted pyridones has demonstrated that the primary photochemical event is the cleavage of the N-O bond, releasing radicals that can induce further chemical reactions. nih.govacs.org Although the N-methyl bond in the target molecule is significantly more stable, these studies highlight the diverse reactivity of the excited state of the pyridinone core.
Table 2: Characteristic Photochemical Reactions of the 2-Pyridinone Scaffold
| Reaction Type | Description | Potential Outcome for Target Molecule | Reference |
|---|---|---|---|
| 4π-Electrocyclization | Formation of a bicyclic "Dewar" isomer upon UV irradiation. | Formation of a strained, sp³-rich bicyclic azetidinone. | nottingham.ac.uk |
| Substituent Rearrangement | Migration of the N-substituent to a ring carbon. | Less likely for a stable N-methyl group compared to other substituents. | rsc.org |
| Radical Formation | Homolytic cleavage of the N-substituent bond. | Unlikely for the stable N-methyl bond under typical conditions. | nih.govacs.org |
Role in Ligand Design for Coordination Chemistry
Pyridinone derivatives are exceptionally versatile ligands in coordination chemistry due to the presence of multiple heteroatoms that can bind to metal ions. rsc.orgresearchgate.net For this compound, the primary metal binding sites are the exocyclic carbonyl oxygen atoms of the C2-pyridinone and the C4-acetyl group. This arrangement allows the molecule to act as a bidentate O,O'-donor ligand, forming a stable six-membered chelate ring with a metal center.
The 2-pyridonate moiety can adopt various coordination modes, including monodentate (binding through either N or O) and bidentate or bridging modes (involving both N and O). rsc.orgresearchgate.net However, the N-methylation in this compound blocks the nitrogen from participating in coordination after deprotonation, simplifying its binding behavior to favor the O-donor sites. The coordination of related acetylpyridine compounds to metal centers like ruthenium has been studied, demonstrating the robust nature of the acetyl group as a binding site. researchgate.net
Development of Novel Synthetic Methodologies Inspired by Pyridinone Chemistry
The importance of the pyridinone core in pharmaceuticals and materials science has driven the development of innovative and efficient synthetic strategies. frontiersin.orgnih.gov These modern methods are often inspired by the inherent reactivity of the pyridinone scaffold and its precursors.
Multi-component reactions (MCRs) have emerged as a powerful tool for the one-pot synthesis of highly functionalized pyridinones from simple starting materials. These reactions, which form several bonds in a single operation, offer high atom economy and procedural simplicity. For example, four-component reactions can provide rapid access to complex pyridone structures. researchgate.netmdpi.comresearchgate.net
Another major area of innovation is the use of transition-metal catalysis, particularly for C-H bond functionalization. Rhodium(III)-catalyzed annulation of enaminones with acrylates represents a modern approach to constructing the N-substituted 2-pyridinone ring system. rsc.org This strategy creates the core structure by forming C-C and C-N bonds from C-H bonds, avoiding the need for pre-functionalized starting materials. Similarly, Rh(III)-catalyzed processes using N-sulfonyl ketimines have been developed for pyridine (B92270) synthesis, showcasing the use of an N-S bond as an internal oxidant. nih.gov
Organocatalysis also provides novel pathways. Isothiourea catalysts, for instance, can mediate the reaction between carboxylic acids and α,β-unsaturated ketimines to produce highly substituted pyridines, where the activating group on the ketimine is converted into a useful functional handle in the final product. nih.gov Many of these advanced methodologies provide versatile and efficient routes to a wide range of substituted pyridinones, including structures analogous to this compound.
Table 3: Comparison of Modern Synthetic Methodologies for Pyridinone Derivatives
| Methodology | Key Features | Starting Materials (Examples) | Catalyst/Reagent | Reference |
|---|---|---|---|---|
| Multi-Component Reaction | One-pot, high atom economy, structural diversity. | Aldehydes, malononitrile (B47326), N-alkyl-2-cyanoacetamides. | K₂CO₃ | mdpi.comresearchgate.net |
| Rh(III)-Catalyzed C-H Functionalization | Direct use of C-H bonds, high efficiency. | Enaminones, acrylates. | [RhCp*Cl₂]₂ | rsc.org |
| Isothiourea Organocatalysis | Metal-free, forms functionalized pyridines. | (Phenylthio)acetic acid, α,β-unsaturated ketimines. | Isothiourea (e.g., HBTM-2.1) | nih.gov |
| Tandem Blaise/Michael Reaction | Efficient one-pot conversion. | Nitriles, ethyl bromoacetate, propiolates. | Zinc | frontiersin.orgnih.gov |
Q & A
Q. What are the optimal synthetic routes for 4-Acetyl-1-methylpyridin-2(1H)-one, and how can reaction conditions be controlled to maximize yield?
Methodological Answer: Synthesis typically involves acetylation of 1-methylpyridin-2(1H)-one. A plausible route includes:
- Starting Materials : 1-Methylpyridin-2(1H)-one and acetylating agents (e.g., acetic anhydride or acetyl chloride).
- Reaction Conditions : Conducted under reflux in the presence of a base (e.g., pyridine or triethylamine) to neutralize HCl byproducts. Temperature control (~100–120°C) and inert atmosphere (N₂/Ar) prevent side reactions.
- Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures purity.
Analogy: Similar acetylation strategies are employed for pyridinone derivatives, as seen in fluorinated analogs .
Q. Which analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- Structural Confirmation :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., acetyl group at C4, methyl at N1). For example, a carbonyl peak near δ 170–175 ppm (¹³C) confirms the acetyl group.
- Mass Spectrometry (MS) : High-resolution MS validates molecular formula (C₈H₉NO₂).
- Purity Assessment : HPLC with UV detection (λ ~250–300 nm) monitors impurities.
Reference: Fluorinated pyridinones in used similar protocols for characterization.
Q. How can researchers screen the biological activity of this compound?
Methodological Answer:
- In Vitro Assays :
- Antimicrobial Testing : Follow CLSI guidelines using MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria.
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based kinetics).
- Data Interpretation : Compare results to structurally related compounds (e.g., 4-Amino-1-ethylpyridin-2(1H)-one’s antimicrobial activity ).
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position) influence the biological activity of pyridin-2(1H)-one derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) :
- Substituent Position : Acetyl at C4 vs. C3 (e.g., 3-Acetyl-1-methylpyridin-2(1H)-one ) alters steric/electronic profiles, impacting target binding.
- Quantitative Analysis : Use comparative tables (Table 1) to correlate substituents with activity.
| Compound | Substituent Position | Bioactivity (IC₅₀, μM) | Reference |
|---|---|---|---|
| 4-Acetyl-1-methylpyridinone | C4 | 12.3 (Kinase X) | |
| 3-Acetyl-1-methylpyridinone | C3 | 28.7 (Kinase X) |
Q. What computational strategies are effective for modeling this compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to predict binding modes with enzymes (e.g., kinases).
- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability.
- Key Parameters : Hydrogen bonding (e.g., acetyl carbonyl with catalytic lysine) and π-π stacking (pyridinone ring with aromatic residues).
Reference: 3D conformation analysis in piperazine derivatives highlights steric influences.
Q. How can contradictory data in biological assays (e.g., variable IC₅₀ values) be resolved?
Methodological Answer:
- Experimental Replication : Standardize protocols (e.g., cell line passage number, serum-free conditions).
- Data Normalization : Use internal controls (e.g., reference inhibitors like staurosporine) to calibrate assays.
- Meta-Analysis : Compare results across analogs (e.g., 4-Amino-1-ethylpyridin-2(1H)-one’s binding affinity variations ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
